- Acylspiro[azetidine-cyclobutane] compounds for inhibiting monoacylglycerol lipase (MAGL) and their preparation, World Intellectual Property Organization, , ,

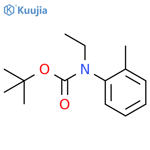

Cas no 94-68-8 (N-Ethyl-o-toluidine)

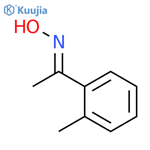

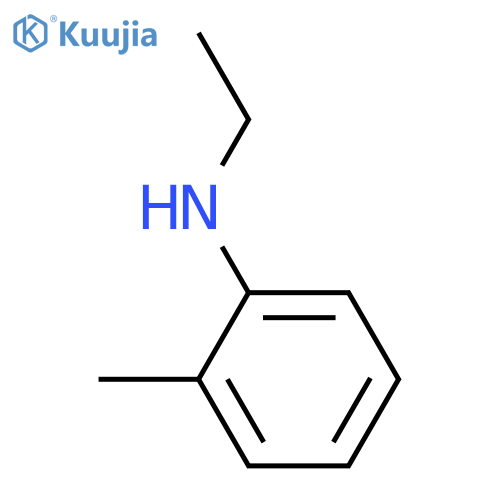

N-Ethyl-o-toluidine structure

Nom du produit:N-Ethyl-o-toluidine

Numéro CAS:94-68-8

Le MF:C9H13N

Mégawatts:135.206222295761

MDL:MFCD00026695

CID:34759

PubChem ID:7201

N-Ethyl-o-toluidine Propriétés chimiques et physiques

Nom et identifiant

-

- N-Ethyl-2-methylaniline

- 2-Ethylaminotoluene

- N-Ethyl-o-toluidine

- C9H13N

- N-Ethyl-o-toluidine (N-Ethyl-2-methyl-benzenamine)

- 2-(Ethylamino)toluene

- N-Ethyl-2-aminotoluene

- N-Ethyl-2-methylbenzenamine (ACI)

- o-Toluidine, N-ethyl- (7CI, 8CI)

- 1-(Ethylamino)-2-methylbenzene

- 2-Methyl-N-ethylaniline

- N-Ethyl-N-(o-tolyl)amine

- N-Ethyl-o-methylaniline

- NSC 8888

- o-Methyl-N-ethylaniline

- N-Ethyl-N-(2-methylphenyl)amine

- CS-0010123

- F97191

- AKOS000120362

- 94-68-8

- N-Ethyl-2-methylbenzenamine

- E0177

- SCHEMBL442009

- NSC-8888

- NSC8888

- 2-(Ethylamino)toluene, N-Ethyl-2-methylaniline, N-Ethyl-2-aminotoluene

- N-Ethyl-o-toluidine, 97%

- InChI=1/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H

- MFCD00026695

- EINECS 202-354-3

- DTXSID1059107

- F2190-0407

- STR05765

- N-ethyl-2-methyl-aniline

- ALBB-033822

- A845042

- Q-201463

- DB-057521

- Benzenamine, N-ethyl-2-methyl-

- N-Ethyltoluidine

- EN300-20364

- o-TOLUIDINE, N-ETHYL-

- HY-D0210

- N-Ethyl-2-toluidine

- n-ethyl-ortho-toluidine

- NS00040411

- N-?Ethyl-?o-?toluidine(N-Ethyl-2-methyl-benzenamine)

- Z104477886

- Q63409795

- Aniline, N-ethyl-2-methyl-

-

- MDL: MFCD00026695

- Piscine à noyau: 1S/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3

- La clé Inchi: MWOUGPLLVVEUMM-UHFFFAOYSA-N

- Sourire: C1C=C(NCC)C(C)=CC=1

- BRN: 2689722

Propriétés calculées

- Qualité précise: 135.10500

- Masse isotopique unique: 135.105

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 10

- Nombre de liaisons rotatives: 2

- Complexité: 90.7

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 12A^2

- Charge de surface: 0

- Le xlogp3: Rien du tout

- Nombre d'tautomères: Rien du tout

Propriétés expérimentales

- Couleur / forme: Liquide transparent incolore

- Dense: 0.938 g/mL at 25 °C(lit.)

- Point de fusion: -6.87°C (estimate)

- Point d'ébullition: 214°C(lit.)

- Point d'éclair: Température Fahrenheit: 192.2°f

Degrés Celsius: 89 ° C - Indice de réfraction: n20/D 1.547(lit.)

- Solubilité: 1g/l

- Coefficient de répartition de l'eau: Insoluble

- Le PSA: 12.03000

- Le LogP: 2.49980

- Sensibilité: Sensible à l'air

- FEMA: 2909

- Solubilité: Soluble dans l'éthanol et l'éther.

N-Ethyl-o-toluidine Informations de sécurité

-

Symbolisme:

- Provoquer:Dangereux

- Mot signal:Danger

- Description des dangers: H300+H310+H330-H315-H319

- Déclaration d'avertissement: P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P305+P351+P338+P337+P313-P403+P233-P405-P501

- Numéro de transport des marchandises dangereuses:2754

- Wgk Allemagne:1

- Code de catégorie de danger: 23/24/25-36/37/38

- Instructions de sécurité: S45-S36/37/39-S28A-S26

-

Identification des marchandises dangereuses:

- Groupe d'emballage:II

- TSCA:Yes

- Durée de la sécurité:6.1

- Conditions de stockage:Ventilation de l'entrepôt, séchage à basse température, stockage et transport séparés des oxydants, des acides et des aliments

- Niveau de danger:6.1

- Terminologie du risque:R23/24/25

- Limites d'explosion:1.2-5.9%(V)

- Catégorie d'emballage:II

N-Ethyl-o-toluidine Données douanières

- Code HS:2921499090

- Données douanières:

Code douanier chinois:

2921499090Résumé:

2921499090 autres monoamines aromatiques, leurs dérivés et leurs sels. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2921499090 autres monoamines aromatiques et leurs dérivés; Ses sels TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement NPF tarif: 6,5% tarif général: 30,0%

N-Ethyl-o-toluidine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20364-0.25g |

N-ethyl-2-methylaniline |

94-68-8 | 95% | 0.25g |

$19.0 | 2023-09-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AE662-5ml |

N-Ethyl-o-toluidine |

94-68-8 | 98.0%(GC&T) | 5ml |

¥103.0 | 2022-05-30 | |

| Enamine | EN300-20364-0.05g |

N-ethyl-2-methylaniline |

94-68-8 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-20364-10.0g |

N-ethyl-2-methylaniline |

94-68-8 | 95% | 10g |

$22.0 | 2023-05-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158979-25ml |

N-Ethyl-o-toluidine |

94-68-8 | >98.0%(GC) | 25ml |

¥46.90 | 2023-09-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N838184-100ml |

N-Ethyl-o-toluidine |

94-68-8 | 97 % | 100ml |

¥176.00 | 2022-09-01 | |

| Life Chemicals | F2190-0407-1g |

N-Ethyl-o-toluidine |

94-68-8 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | AE662-25ml |

N-Ethyl-o-toluidine |

94-68-8 | 98.0%(GC&T) | 25ml |

¥226.0 | 2022-05-30 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N838184-500ml |

N-Ethyl-o-toluidine |

94-68-8 | 97 % | 500ml |

¥768.00 | 2022-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N93890-500ml |

N-Ethyl-o-toluidine |

94-68-8 | 500ml |

¥798.0 | 2021-09-08 |

N-Ethyl-o-toluidine Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 3 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Fuming sulfuric acid ; pH 2.5

1.2 Catalysts: Zirconium dioxide (strontium hexaferrite/Fe 3O 4) ; 3 h, rt → 70 °C; 5.5 h, 75 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 7

1.2 Catalysts: Zirconium dioxide (strontium hexaferrite/Fe 3O 4) ; 3 h, rt → 70 °C; 5.5 h, 75 °C

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 7

Référence

- Preparation of 3-ethylamino-p-methylphenol, China, , ,

Synthetic Routes 3

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine ; 18 h, 150 °C

Référence

- Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds, Dalton Transactions, 2019, 48(47), 17579-17587

Synthetic Routes 5

Conditions de réaction

1.1 Catalysts: Triethylamine, hydrochloride , 2313248-90-5 Solvents: Methanol ; 12 h, 120 °C

Référence

- Alkylation of Aromatic Amines with Trialkyl Amines Catalyzed by a Defined Iridium Complex with a 2-Hydroxypyridylmethylene Fragment, Organometallics, 2019, 38(9), 2218-2226

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Nickel

Référence

- Facile N-alkylation of anilines with alcohols over Raney nickel under microwave irradiation, Synthetic Communications, 1996, 26(1), 161-4

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , Tricyclohexyl[(dicyclohexylphosphino)(2,4,6-trimethylphenyl)methylene]phosphine Solvents: Tetrahydrofuran ; 90 min, rt

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Référence

- Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos), Journal of Organic Chemistry, 2020, 85(22), 14674-14683

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetonitrile , Water ; 1.3 h, rt

Référence

- Reductive monoalkylation of aromatic and aliphatic nitro compounds and the corresponding amines with nitriles, Organic Letters, 2005, 7(3), 471-474

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Phenylsilane Solvents: Tetrahydrofuran ; 20 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 h, rt

Référence

- Chelating Bis(1,2,3-triazol-5-ylidene) Rhodium Complexes: Versatile Catalysts for Hydrosilylation Reactions, Advanced Synthesis & Catalysis, 2016, 358(3), 452-458

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Phenylsilane Catalysts: Tris(pentafluorophenyl)borane Solvents: Toluene-d8 ; 20 h, rt

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, rt

1.2 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 12 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 4 h, rt

Référence

- Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3, Organic Chemistry Frontiers, 2021, 8(13), 3280-3285

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Sodium

Référence

- N-Ethylpiperidine, Organic Syntheses, 1963, 43, 45-8

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 24 h, 20 °C

Référence

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines, Organic & Biomolecular Chemistry, 2012, 10(2), 293-304

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) , 1671080-01-5 Solvents: 1,4-Dioxane ; 24 h, 40 bar, 100 °C

Référence

- Tailored Cobalt-Catalysts for Reductive Alkylation of Anilines with Carboxylic Acids under Mild Conditions, Angewandte Chemie, 2018, 57(36), 11673-11677

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Hydrogen , Polyethylene glycol mono(4-tert-octylphenyl) ether Catalysts: Palladium , Lipase CaLB (Candida antarctica) ; 12 h, 25 °C

Référence

- A facile, one-pot reductive alkylation of aromatic and heteroaromatic amines in aqueous micellar media: a chemoenzymatic approach, Organic & Biomolecular Chemistry, 2023, 21(20), 4264-4268

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: p-Toluenesulfonic acid , Boron trifluoride etherate , (OC-6-33)-Carbonyl[1,1′-[2-[(diphenylphosphino-κP)methyl]-2-methyl-1,3-propanedi… Solvents: Tetrahydrofuran ; 16 h, 50 atm, 120 °C

Référence

- Boron Lewis Acid Promoted Ruthenium-Catalyzed Hydrogenation of Amides: An Efficient Approach to Secondary Amines, ChemCatChem, 2016, 8(19), 3036-3040

Synthetic Routes 16

Conditions de réaction

1.1 Catalysts: Platinum , Titania Solvents: Ethanol ; 150 min, 25 °C

Référence

- Factors affecting the selectivity of the photocatalytic conversion of nitroaromatic compounds over TiO2 to valuable nitrogen-containing organic compounds, Physical Chemistry Chemical Physics, 2013, 15(8), 2992-3002

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

Référence

- Preparation of aromatic secondary amines from nitro compounds and nitriles, Japan, , ,

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

Référence

- Selective monoalkylation of amines, Journal of Chemical Research, 1988, (10), 346-7

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Isopropanol , Water ; 5 min, rt

1.2 45 min, rt

1.2 45 min, rt

Référence

- On the asymmetric iridium-catalyzed N-allylation of amino acid esters: Improved selectivities through structural variation of the chiral phosphoramidite ligand, European Journal of Organic Chemistry, 2022, 2022(12),

Synthetic Routes 20

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid , Sulfuric acid , Phosphorus trichloride

Référence

- Bulk-scale preparation of ethyl 2-[3,6-bis(N-ethylamino)-2,7-dimethyl-3-hydroxanth-9-yl]benzoate hydrochloride, China, , ,

N-Ethyl-o-toluidine Raw materials

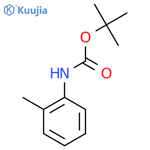

- N-(tert-Butoxycarbonyl)-2-methylaniline

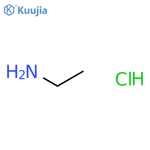

- Ethylamine hydrochloride

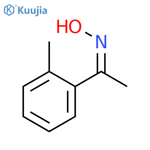

- ETHANONE, 1-(2-METHYLPHENYL)-, OXIME, (Z)-

- 1,1-Dimethylethyl N-ethyl-N-(2-methylphenyl)carbamate

- ETHANONE, 1-(2-METHYLPHENYL)-, OXIME, (E)-

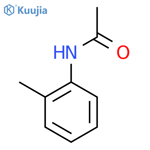

- o-Methylacetanilide

N-Ethyl-o-toluidine Preparation Products

N-Ethyl-o-toluidine Fournisseurs

Jiangsu Xinsu New Materials Co., Ltd

Membre gold

(CAS:94-68-8)

Numéro de commande:SFD1990

État des stocks:

Quantité:25KG,200KG,1000KG

Pureté:99%

Dernières informations tarifaires mises à jour:Wednesday, 11 December 2024 17:03

Prix ($):

N-Ethyl-o-toluidine Littérature connexe

-

1. 935. The direct introduction of the diazonium group into aromatic nuclei. Part IX. The preparation of diazonium salts from secondary amines by the Fischer–Hepp rearrangementH. P. Patel,J. M. Tedder J. Chem. Soc. 1963 4894

-

2. Dielectric study of amines: electric dipole moments, solute–solvent interactions, and molecular configurationBal Krishna,C. K. Moghe,Bhartendu Prakash J. Chem. Soc. A 1970 3367

-

R. Hemming,D. G. Johnston J. Chem. Soc. B 1966 314

-

4. 158. Infrared absorption bands associated with the NH group. Part I. Some secondary aromatic aminesD. Had?i,M. ?krbljak J. Chem. Soc. 1957 843

-

R. Hemming,D. G. Johnston J. Chem. Soc. B 1966 314

94-68-8 (N-Ethyl-o-toluidine) Produits connexes

- 94-92-8(N,N'-ethylenedi-o-toluidine)

- 41115-23-5(N-Ethyl-2,3-dimethylaniline)

- 893611-85-3(butyl(2-ethoxyphenyl)methylamine)

- 1806800-17-8(5-(Difluoromethyl)-2,4-dimethoxypyridine-3-methanol)

- 1823919-67-0(methyl 5-chloro-2,6-dimethylpyrimidine-4-carboxylate)

- 1782192-47-5(5-Bromo-2-(propan-2-yl)pyrimidine-4-carbaldehyde)

- 2228743-74-4(tert-butyl N-3-amino-2-(difluoromethyl)-1-phenylpropylcarbamate)

- 2137861-31-3(1-(2-Chloro-4-fluorophenyl)bicyclo[2.1.1]hexan-5-ol)

- 941991-19-1(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide)

- 215815-09-1(6-bromo-3-ethyl-1-methylindazole)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:94-68-8)2-Ethylaminotoluene

Pureté:99%

Quantité:200KG

Prix ($):Enquête

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-68-8)N-Ethyl-o-toluidine

Pureté:98%

Quantité:Company Customization

Prix ($):Enquête